![molecular formula C14H11BrN2O3S3 B2993613 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide CAS No. 1903436-81-6](/img/structure/B2993613.png)
5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial Activity
5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide: derivatives have shown emergent antibacterial activity. These compounds, when used in conjunction with cell-penetrating peptides like octaarginine, exhibit potent antibacterial properties against both Gram-negative and Gram-positive bacteria . The hybrid antimicrobial strategy of combining thiazole and sulfonamide groups enhances the effectiveness of these compounds. They have been particularly effective against strains such as S. aureus and A. xylosoxidans , with low minimum inhibitory concentrations (MICs), indicating their potential as therapeutic agents .
Antimicrobial Drug Development
The thiazole moiety present in these compounds is known for its role in antimicrobial drug development. Thiazoles are part of many biologically active compounds, including sulfathiazole, which is an antimicrobial drug . The combination of thiazole and sulfonamide groups in these derivatives can lead to the development of new antimicrobial drugs with lesser side effects and increased efficacy against multidrug-resistant pathogens .
Antifungal Applications
Thiazole derivatives, including those with a sulfonamide group, have been screened for their antifungal activity. The compounds have been tested against various fungal strains, and modifications to their structure, such as substituting with n-alkylbromides, have been explored to enhance their antifungal properties . This indicates the potential of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide in treating fungal infections.
Antitumor and Cytotoxic Drug Design
Thiazole derivatives have been observed to possess antitumor and cytotoxic activities. The structural features of these compounds, including the thiazole ring, contribute to their ability to act as antineoplastic drugs . Research into the cytotoxic properties of these derivatives could lead to the development of new cancer therapies.
Neuroprotective Agents
The thiazole ring is a key component in the synthesis of neuroprotective agents. These compounds have the potential to protect neuronal cells from damage or degeneration. Given the presence of the thiazole group in 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide , it could be explored for its neuroprotective capabilities, particularly in the context of diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
Thiazole derivatives have also been associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which can lead to chronic diseases. The exploration of 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide for its antioxidant capacity could contribute to the development of treatments for conditions caused by oxidative damage .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its target . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its target . For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .
properties
IUPAC Name |
5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-9-10-1-3-11(4-2-10)20-14-16-7-8-21-14/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDPGVGZKDVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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